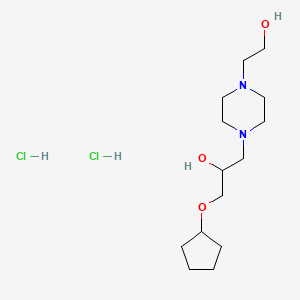![molecular formula C16H20ClN B2787692 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride CAS No. 1989672-55-0](/img/structure/B2787692.png)
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C16H20ClN . It has a molecular weight of 261.79 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a naphthalene ring via a methyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.79 . The boiling point and storage conditions are not specified .Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been found to bind to the sigma-1 receptor, which may lead to the modulation of these physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. This compound is also stable under various conditions, which makes it suitable for long-term experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. This compound also has potential toxicity, which may limit its use in certain cell cultures.
Orientations Futures
There are several future directions for research on 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride. One area of research is the development of this compound analogs, which may have improved binding affinity and selectivity for the sigma-1 receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride involves a multi-step process that includes the reaction of 1-bromo-2-methylpropane with sodium hydride to form 2-methylpropene. The 2-methylpropene is then reacted with naphthalene to form 2-methyl-2-[(naphthalen-1-yl)methyl]but-2-ene. The final step involves the reaction of 2-methyl-2-[(naphthalen-1-yl)methyl]but-2-ene with pyrrolidine hydrochloride to form this compound.
Applications De Recherche Scientifique
2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-2-(naphthalen-1-ylmethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-16(10-5-11-17-16)12-14-8-4-7-13-6-2-3-9-15(13)14;/h2-4,6-9,17H,5,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMOAVZDCWZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

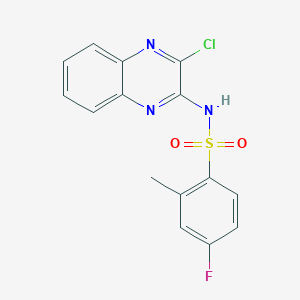
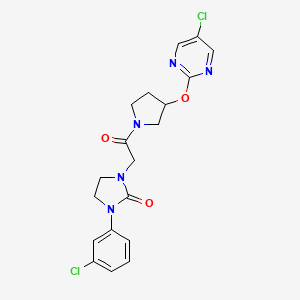
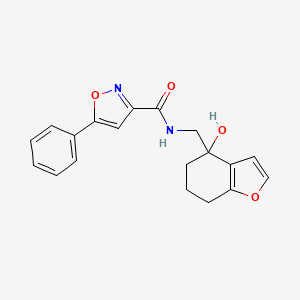
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2787613.png)

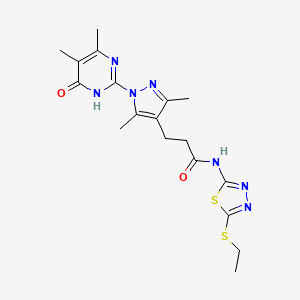
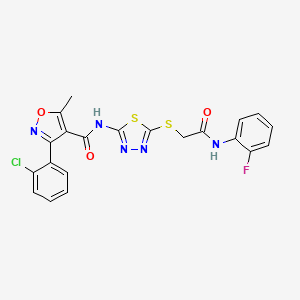
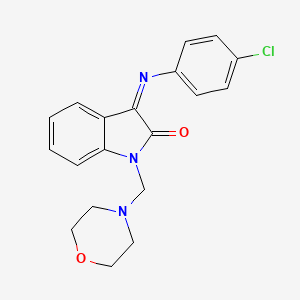
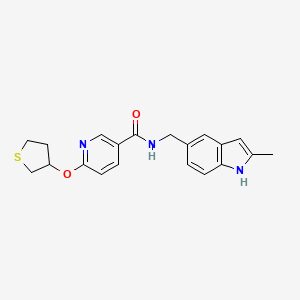
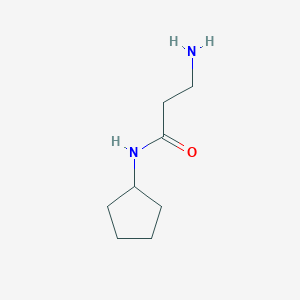
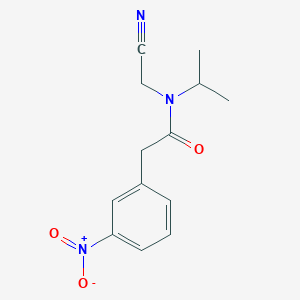
![N-(4-bromophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2787628.png)

